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molecular formula C4H9ClO2 B146280 Chloroacetaldehyde dimethyl acetal CAS No. 97-97-2

Chloroacetaldehyde dimethyl acetal

Cat. No. B146280
M. Wt: 124.56 g/mol
InChI Key: CRZJPEIBPQWDGJ-UHFFFAOYSA-N
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Patent
US05164516

Procedure details

500 gms of chloroacetaldehyde dimethyl acetal (Aldrich catalog no C1940-6), 360 gms of 1,4-butanediol (Aldrich catalog no. 88,480 7) and 10 gms of Dowex 50 resin (Aldrich catalog No. 21,749-2) were placed in a 1000 ml, 3-neck round bottom flask equipped with a thermometer, a mechanical stirrer, a 8 inch Pen State column, and a distillation head. The mixture was heated to 115° C. under nitrogen blanket and methanol was removed continuously and the amount collected was measured by weigh up. The reaction was monitored by analyzing samples taken from the distillate in a Gas Chromatograph with a dimethyl silicon column in the temperature range of 50° C. to 250° C. The reaction was stopped when the stoichiometric amount of methanol was collected. The crude reaction mixture was filtered to remove the ion exchange resin. The product 2-chloromethyl 1,3-dioxepane was isolated from the crude mixture by fractional distillation in an Oldershaw column under partial vacuum. The fraction boiling at 105° C. at 55 mm of Hg was collected. The structure was confirmed by elemental analysis and proton NMR. Elemental analysis: C-47.2 percent (48 percent calculated), H=7.58 percent (7.33 percent calculated), 0=22.64 percent (21.34 percent calculated), C1=22.57 percent (23.3 percent calculated). Proton NMR:1.71-1.34 ppm multiplet (--OCH2CH2CH2CH2O--), 3.46-3.48 ppm doublet (--CH2Cl), 3.66-2.96 ppm 2 sets of triplets (--OCH2 ; 2 sets, 4 protons), 4.83-4.87 ppm triplet (C1CH2CH(O)2).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Name
Pen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][Cl:5].[CH2:8](O)[CH2:9]CCO.N[C@H](C(O)=O)C(S)(C)C>CO>[Cl:5][CH2:4][CH:3]1[O:6][CH2:7][CH2:9][CH2:8][CH2:1][O:2]1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
COC(CCl)OC
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
C(CCCO)O
Step Three
Name
Pen
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)(C)S)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
was removed continuously
CUSTOM
Type
CUSTOM
Details
the amount collected
CUSTOM
Type
CUSTOM
Details
taken from the distillate in a Gas Chromatograph with a dimethyl silicon column in the temperature range of 50° C. to 250° C
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove the ion exchange resin

Outcomes

Product
Name
Type
product
Smiles
ClCC1OCCCCO1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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